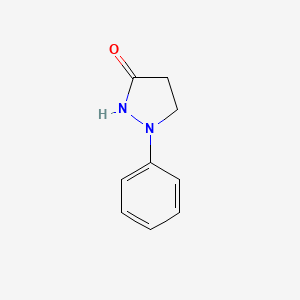
Patent
US05807863
Procedure details


Phenylhydrazine (10.8 g, 0.1 mol), and acrylamide (7.8 g, 0.11 mol), pulverized potassium hydroxide (12.5 g, 0.22) and a catalytic amount of tetrabutylammonium bromide is refluxed for 30 minutes. The precipitate is filtered and washed with toluene. The crystalline sold is dissolved in water. Acidification with acetic acid, filtration and drying gives 1-phenyl-3-pyrazolidone.




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](N)(=[O:12])[CH:10]=[CH2:11].[OH-].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]1([N:7]2[CH2:11][CH2:10][C:9](=[O:12])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NN
|
Step Two
|
Name
|
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
Step Three
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crystalline sold is dissolved in water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Acidification with acetic acid, filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N1NC(CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
